1-Ethyl 4-methyl piperidine-1,4-dicarboxylate
Description
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS: Not explicitly provided; structurally inferred from ) is a piperidine dicarboxylate derivative with ethyl and methyl ester groups at the 1- and 4-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constructing nitrogen-containing scaffolds. Its structural flexibility allows for diverse functionalization, enabling applications in drug discovery and materials science .
Properties
IUPAC Name |
1-O-ethyl 4-O-methyl piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-15-10(13)11-6-4-8(5-7-11)9(12)14-2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTZOHCVLOIVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655990 | |
| Record name | 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126291-64-3 | |
| Record name | 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate typically involves the esterification of piperidine derivatives. One common method includes the reaction of 4-methyl piperidine with ethyl chloroformate under basic conditions to form the desired ester . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, alcohols.
Major products formed from these reactions include carboxylic acids, alcohols, amides, and other ester derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate is often utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable scaffold for designing new drugs, especially those targeting neurological disorders.
Case Study: Synthesis of Neuroactive Compounds
In a study focused on synthesizing neuroactive agents, researchers employed this compound as a precursor to create derivatives that exhibit enhanced affinity for neurotransmitter receptors. The modifications led to compounds with promising results in preclinical trials for conditions such as Alzheimer's disease and schizophrenia .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the formation of more complex structures through various reactions.
Reactions Involving this compound
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Esterification | With alcohols under acidic conditions | Formation of esters |
| Amide Formation | Reaction with amines | Synthesis of amides |
| Alkylation | Reaction with alkyl halides | Formation of substituted piperidines |
These reactions highlight the compound's utility in generating diverse chemical entities that can be further explored for biological activity .
Agrochemicals
The compound also finds applications in the agrochemical industry, particularly in developing herbicides and pesticides. Its ability to interact with biological systems allows for the design of selective agents that can target specific pests while minimizing environmental impact.
Case Study: Development of Selective Herbicides
Research has shown that derivatives of this compound demonstrate effective herbicidal activity against a range of weed species. These compounds were synthesized and tested for their efficacy in field trials, resulting in formulations that could potentially reduce crop loss due to weed competition .
Analytical Applications
In analytical chemistry, this compound is utilized as a reference standard for various chromatographic techniques. Its unique chemical structure allows for the development of specific assays to quantify related substances in complex mixtures.
Use in Method Development
Analytical methods involving high-performance liquid chromatography (HPLC) have incorporated this compound as a calibration standard. This application is crucial for ensuring accuracy and reliability in quantifying active pharmaceutical ingredients (APIs) in drug formulations .
Mechanism of Action
The mechanism of action of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The piperidine ring may interact with specific binding sites on proteins, influencing their activity and leading to various physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Molecular Weight : The ethyl-methyl derivative (estimated MW ~243–257) is lighter than tert-butyl analogs (e.g., 1-tert-butyl 4-methyl: MW 243.30 ). Benzyl derivatives (e.g., 1-benzyl 4-methyl: MW 293.33 ) exhibit higher molecular weights due to aromatic substituents.
- Solubility : Ethyl-methyl esters generally show better solubility in polar aprotic solvents (e.g., THF, DCM) compared to bulky tert-butyl or lipophilic benzyl analogs.
- Stability : tert-Butyl esters resist hydrolysis under basic conditions, whereas ethyl and methyl esters are more reactive toward nucleophilic cleavage .
Biological Activity
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS No. 126291-64-3) is an organic compound characterized by its unique piperidine structure, featuring two carboxylate groups along with ethyl and methyl substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
Chemical Structure and Properties
- Molecular Formula : C11H17N2O4
- Molecular Weight : Approximately 215.249 g/mol
- Structural Features : The piperidine ring is substituted with two carboxylic acid groups at positions 1 and 4, and an ethyl group at position 1, contributing to its distinct reactivity and biological properties.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes, most notably nitric oxide synthase (NOS). The reported IC50 value for this inhibition is approximately 350 nM , suggesting its potential role as a pharmacological agent in modulating nitric oxide levels within biological systems.
Comparative Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | Nitric Oxide Synthase | 350 |
| Other Piperidine Derivatives | Various | Varies |
The mechanism of action of this compound involves competitive inhibition of the active site of nitric oxide synthase. By binding to this site, the compound prevents the conversion of L-arginine to nitric oxide, thereby influencing vascular function and inflammatory responses.
Potential Therapeutic Applications
Given its biological activity, this compound has potential applications in:
- Cardiovascular Health : Modulating nitric oxide levels could benefit conditions related to vascular function.
- Inflammatory Diseases : Its inhibitory effects on NOS may provide therapeutic avenues for managing inflammation-related disorders.
Study on Nitric Oxide Synthase Inhibition
A significant study focused on the inhibitory effects of various piperidine derivatives on nitric oxide synthase revealed that this compound was among the most effective compounds tested. This study employed competitive binding assays to assess the potency and selectivity of the compound against NOS compared to other similar structures .
Structural Analogues and Their Activities
The biological activity of this compound can be contrasted with other structurally similar compounds. The following table summarizes some analogues and their respective activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate | C12H21NO4 | Contains a tert-butyl group instead of ethyl |
| Ethyl 4-methyl piperidine-2-carboxylate | C10H15NO2 | Lacks the second carboxylic acid group |
| N-Methyl-4-methylpiperidine-1-carboxamide | C10H14N2O | Contains an amide instead of an ester |
These analogues demonstrate varying degrees of enzyme inhibition and highlight the unique properties of this compound.
Q & A
Q. Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | LDA in THF, -40°C, 0.5 h | - | |
| 2 | Diiodomethane, 20°C, 10 h | 95% |
Q. Advanced Considerations
- Temperature Sensitivity : Lower temperatures (-78°C) minimize side reactions but require longer reaction times (1–15 h) .
- Solvent Choice : THF is preferred for its ability to stabilize intermediates, but heptane/THF mixtures improve selectivity in multi-step reactions .
How can researchers characterize this compound, and what spectral data are critical for validation?
Q. Basic Characterization Techniques
-
NMR Spectroscopy :
- 1H NMR : Look for ester carbonyl signals (δ 3.6–3.8 ppm for methyl/ethyl groups) and piperidine ring protons (δ 1.2–2.5 ppm). Example: Aromatic protons in substituted derivatives appear at δ 7.62 ppm (t, J = 7.9 Hz) .
- 13C NMR : Confirm ester carbonyls at δ 165–175 ppm and quaternary carbons (e.g., tert-butyl at δ 79.9 ppm) .
-
Mass Spectrometry :
Q. Advanced Applications
- Chiral Analysis : Use chiral HPLC or polarimetry to resolve enantiomers, as seen in (2R,4R)-configured derivatives .
What strategies optimize the regioselective functionalization of the piperidine ring in this compound?
Q. Methodological Insights
- Directed Metalation : LDA or LiHMDS selectively deprotonates positions adjacent to electron-withdrawing groups (e.g., esters), enabling C–H functionalization .
- Electrophile Choice : Bulky electrophiles (e.g., diiodomethane) favor axial addition due to steric effects, while smaller reagents (e.g., methyl iodide) target equatorial positions .
Q. Case Study
- Iodination : Reaction with diiodomethane at -40°C achieves 95% yield for 4-(iodomethyl) derivatives, critical for further cross-coupling reactions .
How do researchers address low yields in multi-step syntheses involving this compound?
Q. Troubleshooting Data Contradictions
- Dieckmann Cyclization : A key step in forming bicyclic intermediates often suffers from low yields (e.g., 28% in piperidine-3-one synthesis). Mitigation strategies include:
- Catalyst Optimization : Use DMAP or pyridine to enhance reaction efficiency .
- Temperature Control : Gradual warming (-78°C to RT) improves intermediate stability .
Q. Example Optimization Table
| Reaction | Original Yield | Optimized Yield | Key Change |
|---|---|---|---|
| Dieckmann Cyclization | 28% | 36% | Adjusted pH, 60°C |
What advanced techniques enable enantioselective synthesis of chiral this compound derivatives?
Q. Advanced Methodologies
- Chiral Auxiliaries : Use tert-butyl or benzyl groups to induce asymmetry. Example: (2R,4R)-configured derivatives are synthesized via chiral pool starting materials .
- Catalytic Asymmetric Synthesis : Pd-catalyzed cross-coupling or enzymatic resolution achieves >90% enantiomeric excess (ee) in trifluoromethyl-substituted analogs .
Q. Key Spectral Data for Chiral Validation
- Optical Rotation : [α]D = +12.5° (c = 1.0, CHCl3) for (2R,4R)-isomers .
- X-ray Crystallography : Resolves absolute configuration, critical for patent applications .
How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
Q. Mechanistic Analysis
Q. Experimental Validation
- Cyanide Substitution : 4-Cyano derivatives are synthesized in 78% yield using Cs2CO3 in DMF at 100°C .
What are the key safety and handling protocols for this compound in laboratory settings?
Q. Safety Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
